

Clinical Trial Summary and Efficacy

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Compound Focus: Pimasertib

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Pimasertib has been evaluated as both a monotherapy and in combination with other agents. The efficacy has been generally modest, with challenges in long-term tolerability for some combinations.

Trial / Context	Combination Partner	Key Findings	ClinicalTrials.gov Identifier
Phase II in Pancreatic Cancer [1]	Gemcitabine	MTD: 75 mg bid; RP2D: 60 mg bid. Partial responses: 10 pts; disease stabilization \geq 3 months: 13 pts.	EudraCT 2009-011992-61
Phase Ib in Solid Tumors [2]	Voxtalisib (PI3K/mTOR inhibitor)	RP2D: Pimasertib 60 mg + Voxtalisib 70 mg daily. Limited anti-tumor activity; 73% of pts required dose interruption due to TEAEs.	NCT01390818
Phase I in Solid Tumors [3]	Temsirolimus (mTOR inhibitor)	MTD: Pimasertib 45 mg/day + Temsirolimus 25 mg/week. No RP2D defined due to overlapping toxicities.	NCT01378377

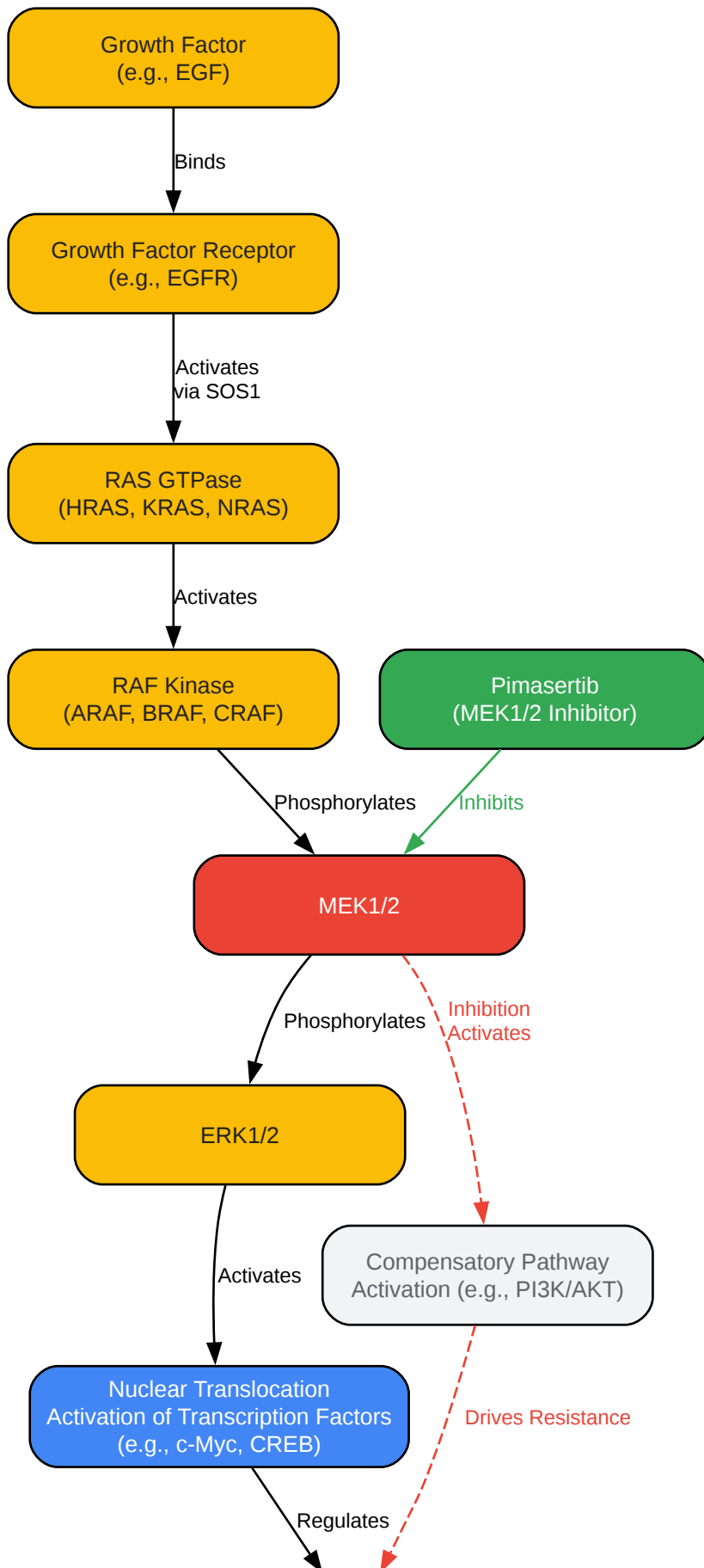
Pharmacokinetics and Metabolism

A mass balance study in patients with solid tumors revealed key ADME (Absorption, Distribution, Metabolism, and Excretion) properties [4] [5]:

- **Absorption & Bioavailability:** **Pimasertib** has a **high absolute bioavailability of 73%** [4].
- **Metabolism:** It undergoes a **novel metabolic pathway**, conjugation with phosphoethanolamine, producing metabolite M554. Another major metabolite is a carboxylic acid derivative (M445) [4] [5].
- **Elimination:** The majority of the administered dose (85.1%) was recovered in excreta, primarily in urine (52.8%) and faeces (30.7%). Most of the recovered dose (78.9%) was in the form of metabolites [4].

Mechanism and Pathway Context

The diagram below illustrates the MAPK signaling pathway and the specific point of inhibition by **pimasertib**.



Cellular Responses
Proliferation, Survival, Differentiation

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Pimasertib acts as a selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK cascade [6] [7] [8]. By binding to MEK1/2, it prevents the phosphorylation and activation of downstream ERK1/2. This inhibits the transduction of signals that promote cancer cell proliferation and survival [6] [8].

A critical challenge with MEK inhibition, including **pimasertib**, is the development of resistance, often through the activation of compensatory feedback networks like the PI3K/AKT/mTOR pathway [6] [7]. This biological rationale has driven the clinical strategy of combining **pimasertib** with inhibitors of these compensatory pathways [3] [2].

Future Research Directions

To overcome limitations of efficacy and tolerability, novel strategies are being explored in preclinical research:

- **Prodrug Development:** A novel, glutathione-activated prodrug of **pimasertib** (PROPIMA) has been synthesized and loaded into liposomes. This approach aims to increase tumor selectivity and improve the drug's half-life, showing promising results in reducing cancer cell migration and viability in a human melanoma model [9].

In summary, **pimasertib** represents a mechanistically well-characterized MEK1/2 inhibitor whose clinical development has provided valuable insights into the challenges of targeting the MAPK pathway, particularly the importance of combination therapies and managing class-effect toxicities.

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